molecular formula C10H20N2 B13961809 2-Methyl-2-azaspiro[4.5]decan-8-amine

2-Methyl-2-azaspiro[4.5]decan-8-amine

Cat. No.: B13961809
M. Wt: 168.28 g/mol
InChI Key: IIRAUKSPTSXRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-azaspiro[4.5]decan-8-amine is a bicyclic amine featuring a spiro junction at the 4,5-position of a decane ring system. The compound contains a nitrogen atom at position 2 (forming the azaspiro core) and an amine group at position 6. The methyl substituent on the nitrogen enhances steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C10H20N2/c1-12-7-6-10(8-12)4-2-9(11)3-5-10/h9H,2-8,11H2,1H3

InChI Key

IIRAUKSPTSXRSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 2-Methyl-2-azaspiro[4.5]decan-8-amine generally involves multi-step organic synthesis starting from commercially available cyclic ketones or nitriles, followed by ring closure and functional group transformations.

  • Common Starting Materials: Tetrahydropyran-4-carbonitrile and substituted cyclohexanones are frequently used as precursors. The nitrile group is often converted into the amine functionality via reduction or other nitrogen incorporation strategies.

  • Key Reaction Types:

    • Nucleophilic substitution: Introduction of the amine group at the 8-position typically involves nucleophilic substitution reactions on activated intermediates.
    • Reduction: The nitrile or lactam intermediates are reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the amine.
    • Cyclization: Formation of the spiro ring system is achieved through intramolecular cyclization, often under reflux or microwave-assisted heating conditions to facilitate ring closure.
  • Example Synthetic Scheme:

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane Formation of intermediate nitrile
2 Reduction Lithium aluminum hydride in THF, heating (microwave-assisted) Conversion of nitrile to amine
3 Cyclization Intramolecular ring closure under reflux or microwave heating Formation of spirocyclic amine

This method yields this compound with moderate to good yields, optimized by controlling temperature and solvent choice.

Industrial Scale Production

Industrial synthesis adapts the laboratory methods to continuous flow reactors to improve yield, purity, and scalability. Advanced purification techniques such as crystallization and chromatographic separation are employed to meet industrial standards.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Notes
Alkylation Alkyl halides (e.g., 1-bromo-2-fluoroethane), base Facilitates substitution on nitrile or amine precursors
Reduction Lithium aluminum hydride (LiAlH4), THF, heating (microwave or reflux) Converts nitrile or lactam to amine; heating critical for yield
Cyclization Reflux in dry solvents or microwave irradiation Promotes ring closure to form spiro structure
N-Alkylation Sodium hydride (NaH) followed by alkyl halides Used for N-substitution on azaspiro intermediates

Research Findings and Yields

  • Microwave-assisted synthesis: Using microwave irradiation to heat sealed reaction tubes above the boiling point of solvents like tetrahydrofuran (THF) significantly improves solubility and reaction rates, leading to high yields of the lactam intermediate and subsequent amine.

  • Reduction efficiency: Lithium aluminum hydride reduction of lactams or nitriles yields the target amine with yields typically ranging from moderate to good (60–90%), depending on reaction time and temperature.

  • N-Substitution versatility: The azaspiro amine can be further derivatized by N-alkylation, allowing the synthesis of a variety of analogs with moderate to good yields, expanding the compound’s utility in medicinal chemistry.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range (%) Advantages Limitations
Alkylation + Reduction Tetrahydropyran-4-carbonitrile 1-bromo-2-fluoroethane, LiAlH4 Microwave heating in THF 70–85 High purity, scalable Requires handling LiAlH4
Lactam Intermediate Reduction Lactam derivatives LiAlH4, NaH Reflux or microwave heating 60–90 Good control over substitution Sensitive to moisture
N-Alkylation of Azaspiroamine Azaspiro amine NaH, alkyl halides Room temp to reflux 50–80 Enables analog synthesis Moderate yields, side reactions possible

Additional Notes on Chemical Reactivity

  • The amine group in this compound is reactive toward oxidation, reduction, and substitution, enabling further functionalization.

  • Attempts at N-acylation of related spiro compounds have been challenging, but N-cyano derivatives provide a route to carboxamide analogs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with Raney nickel.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that are not accessible to other molecules, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heteroatoms Biological/Pharmacological Relevance
This compound C₉H₁₈N₂ 154.25 Methyl (N-2), amine (C-8) 1 N (aza) Potential CNS or receptor-targeted agent
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine C₉H₁₇NO₂ 171.24 Methyl (N), dioxolane ring 2 O (dioxa) Intermediate in indole alkaloid synthesis
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine C₉H₁₄F₃NO₂ 237.21 CF₃ (C-8), dioxolane ring 2 O (dioxa), 1 F₃C Enhanced metabolic stability
6-Oxa-2-thiaspiro[4.5]decan-9-amine C₈H₁₅NOS 185.27 Thia (S), oxa (O) 1 S, 1 O Unique electronic profile for catalysis
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride C₉H₁₆N₂O·HCl 216.71 Ketone (C-2), amine (C-8) 1 N (aza), 1 O Analgesic precursor (e.g., Cebranopadol analogs)

Structural and Electronic Differences

Heteroatom Composition: The target compound contains a single nitrogen atom in the spiro ring (aza), while analogs like N-methyl-1,4-dioxaspiro[4.5]decan-8-amine feature oxygen atoms (dioxa), altering polarity and hydrogen-bonding capacity .

Substituent Effects: The trifluoromethyl group in 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine increases lipophilicity and metabolic stability, making it suitable for pharmacokinetic optimization . The ketone group in 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride introduces a hydrogen-bond acceptor, relevant for receptor interactions in analgesics .

Physicochemical Properties

  • Basicity : The aza spiro core in this compound confers higher basicity (pKa ~9–10) compared to dioxa analogs (pKa ~7–8 due to electron-withdrawing oxygen atoms).
  • Solubility : Dioxa-containing analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-amine) exhibit greater aqueous solubility than the aza variant, which may require formulation adjustments for drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.